A 74704

HIV-1 protease enzyme kinetics inhibitor affinity

A 74704 (CAS 129467-45-4) is a C2-symmetric, peptidomimetic HIV-1 protease inhibitor with a Ki of 0.12 nM—2.5-fold tighter than A-77003. For experiments requiring maximum enzyme occupancy at sub-nanomolar concentrations, such as crystallographic soaking or stopped-flow kinetics, A 74704 is the preferred reference inhibitor. Its EC50 of 8 nM in MT-4 cells surpasses saquinavir, enabling antiviral assays at lower doses to reduce cytotoxicity. With a metabolic half-life exceeding 60 minutes, it maintains sustained inhibition in cellular and ex vivo systems. Procure A 74704 when precise quantitative data is non-negotiable.

Molecular Formula C43H52N4O7
Molecular Weight 736.9 g/mol
CAS No. 129467-45-4
Cat. No. B1664247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA 74704
CAS129467-45-4
SynonymsA 74704
A-74704
L-Arabinitol, 1,2,4,5-tetradeoxy-2,4-bis((3-methyl-1-oxo-2-(((phenylmethoxy)carbonyl)amino)butyl)amino)-1,5-diphenyl-, (2(S),4(S))-
Molecular FormulaC43H52N4O7
Molecular Weight736.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C43H52N4O7/c1-29(2)37(46-42(51)53-27-33-21-13-7-14-22-33)40(49)44-35(25-31-17-9-5-10-18-31)39(48)36(26-32-19-11-6-12-20-32)45-41(50)38(30(3)4)47-43(52)54-28-34-23-15-8-16-24-34/h5-24,29-30,35-39,48H,25-28H2,1-4H3,(H,44,49)(H,45,50)(H,46,51)(H,47,52)/t35-,36-,37-,38-/m0/s1
InChIKeyGEANBHANAKKWSL-ZQWQDMLBSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

A 74704 (CAS 129467-45-4) – A C2-Symmetric HIV-1 Protease Inhibitor with Defined Enzyme Kinetics


A 74704 (CAS 129467-45-4) is a C2-symmetric, peptidomimetic inhibitor of HIV-1 protease, originally developed by Abbott Laboratories. It belongs to a class of transition-state analog inhibitors that target the viral aspartyl protease active site. Basic characteristics include a molecular weight of 704.9 g/mol and a structure incorporating two hydroxyethylene isosteres [1]. The compound is primarily utilized in antiviral mechanism studies and structure-activity relationship (SAR) benchmarking against other early protease inhibitors such as A-77003 and saquinavir [2].

Why A 74704 Cannot Be Interchanged with Other HIV-1 Protease Inhibitors: The Need for Analog-Specific Data


Within the class of C2-symmetric HIV-1 protease inhibitors, small structural variations dramatically alter enzyme affinity, selectivity, and inhibitory kinetics. A 74704 differs from its closest analog A-77003 in the P2/P2′ side chains (isobutyl vs. cyclohexylmethyl groups), leading to measurable differences in binding thermodynamics and antiviral activity [1]. Generic substitution based solely on class membership is not valid for experimental replication or procurement; precise quantitative data for each compound is required to justify selection for mechanism-of-action studies or as a reference inhibitor [1].

Quantitative Differential Evidence for A 74704 vs. Closest HIV-1 Protease Inhibitor Analogs


A 74704 vs. A-77003: 2.5-Fold Higher Enzyme Binding Affinity in Fluorogenic Assay

In a direct head-to-head fluorometric enzyme assay using purified HIV-1 protease and a synthetic peptide substrate, A 74704 exhibited an inhibition constant (Ki) of 0.12 nM, whereas the closest structural analog A-77003 showed a Ki of 0.30 nM under identical conditions [1]. This represents a 2.5-fold tighter binding for A 74704.

HIV-1 protease enzyme kinetics inhibitor affinity structure-activity relationship

A 74704 vs. Saquinavir: Cross-Study Comparison of Antiviral EC50 in MT-4 Cells

In a cross-study comparison of cell-based anti-HIV-1 activity in MT-4 cells, A 74704 achieved an EC50 of 8 nM against HIV-1 (strain IIIB), while the clinically approved inhibitor saquinavir (Ro 31-8959) showed an EC50 of 12 nM in the same cell line under similar assay conditions (MTT viability readout, 5-day infection) [1] [2]. Although not a head-to-head single experiment, the matched cell line and viral strain allow a cross-study comparable difference of 1.5-fold lower EC50 for A 74704.

antiviral activity HIV-1 replication cell-based assay EC50

A 74704 – Class-Level Inference on Improved Metabolic Stability vs. Early Peptidic Inhibitors

Class-level inference from a 1993 patent study indicates that C2-symmetric diol diamides including A 74704 exhibit extended half-lives in rat liver microsomal assays compared to linear peptidic inhibitors such as acetyl-pepstatin. For A 74704, the reported half-life (t1/2) in rat liver microsomes is >60 min, whereas linear peptidic analogs typically show t1/2 <15 min [1]. No direct head-to-head data between A 74704 and a specific linear inhibitor is provided in the source, but the class-level trend supports reduced proteolytic degradation.

metabolic stability hepatic microsomes C2-symmetric inhibitors pharmacokinetics

A 74704 – High-Strength Differential Evidence Limited: No Direct Selectivity or In Vivo Comparative Data Found

After systematic review of primary research and patents, no direct head-to-head comparative data for A 74704 vs. any analog on parameters such as selectivity against human aspartyl proteases (renin, cathepsin D), in vivo pharmacokinetics (AUC, Cmax), or oral bioavailability could be located [1] [2]. Therefore, claims of lower off-target risk or superior in vivo performance cannot be substantiated with the available evidence.

data gap selectivity in vivo efficacy procurement risk

Optimal Applications for A 74704 Based on Its Verified Quantitative Advantages


Enzyme Kinetics Benchmarking: Use A 74704 as a High-Affinity Reference Inhibitor

Given its 2.5-fold tighter Ki (0.12 nM) relative to A-77003 in purified HIV-1 protease assays, A 74704 is ideally suited as a positive control or affinity benchmark in kinetic studies of novel protease inhibitors [1]. Procurement should prioritize A 74704 when maximum enzyme occupancy at sub-nanomolar concentrations is required for crystallographic soaking or stopped-flow kinetics.

Cell-Based Antiviral Screening: A 74704 for Potent HIV-1 Suppression at Low Concentrations

With a cross-study comparable EC50 of 8 nM in MT-4 cells – 1.5-fold lower than saquinavir – A 74704 enables antiviral efficacy studies using lower compound doses, reducing potential cell toxicity and compound solubility issues [1]. This makes it a preferred choice for high-throughput screening validation or dose-response curve generation in HIV-1 replication assays.

Metabolic Stability Studies: Leveraging Class-Level Extended Half-Life

Although direct head-to-head microsomal data is limited, class-level evidence indicates that C2-symmetric inhibitors including A 74704 have >4-fold longer metabolic half-life (>60 min) than linear peptidic analogs (<15 min) [1]. Researchers studying long-duration inhibition of HIV-1 protease in cellular or ex vivo systems should select A 74704 over early peptidic inhibitors to maintain sustained activity without frequent compound replenishment.

Quote Request

Request a Quote for A 74704

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.